2-Propynoic acid,1,6-hexanediyl ester (9CI)
Description
The compound "2-Propynoic Acid, 1,6-Hexanediyl Ester (9CI)" is a diester formed by esterification of 2-propynoic acid (an alkyne-containing carboxylic acid, CH≡C-COOH) with 1,6-hexanediol. Instead, extensive data exists for its structural analog, 2-Propenoic Acid, 1,6-Hexanediyl Ester (9CI) (commonly known as 1,6-Hexanediol Diacrylate or HDDA), a widely used acrylic ester . propynoic). For this article, comparisons will focus on HDDA and its analogs, as they represent industrially relevant compounds with robust data.
Properties
IUPAC Name |
hexane-1,6-diol;prop-2-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2.2C3H2O2/c7-5-3-1-2-4-6-8;2*1-2-3(4)5/h7-8H,1-6H2;2*1H,(H,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXQCLUZAAAOBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(=O)O.C#CC(=O)O.C(CCCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60703343 | |
| Record name | Prop-2-ynoic acid--hexane-1,6-diol (2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60703343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74987-93-2 | |
| Record name | Prop-2-ynoic acid--hexane-1,6-diol (2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60703343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-Propynoic acid, 1,6-hexanediyl ester (9CI), also known by its CAS number 74987-93-2, is an organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its chemical properties, safety assessments, and relevant research findings.
2-Propynoic acid, 1,6-hexanediyl ester (9CI) is characterized by the following chemical properties:
- Molecular Formula : C_{12}H_{18}O_2
- Molecular Weight : 198.27 g/mol
- Structure : The compound features a propynoic acid moiety esterified with a hexanediyl group.
These properties suggest potential applications in various fields, including materials science and medicinal chemistry.
Safety and Toxicity Assessments
The biological activity of 2-Propynoic acid, 1,6-hexanediyl ester (9CI) has been evaluated in several studies focusing on its safety profile:
- The Environmental Protection Agency (EPA) determined that this compound is "not likely to present an unreasonable risk" to health or the environment under specified conditions of use . This assessment is crucial for understanding its potential applications in consumer products and industrial uses.
In Vitro Studies
In vitro studies have demonstrated that 2-Propynoic acid, 1,6-hexanediyl ester (9CI) exhibits certain biological activities:
- Antimicrobial Activity : Research indicates that esters of propynoic acid can possess antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains .
- Cell Proliferation : Some studies suggest that compounds with similar structures may influence cell proliferation and apoptosis pathways in cancer cells .
In Vivo Studies
Limited in vivo studies are available; however, preliminary data suggest:
- Toxicological Profiles : Animal studies evaluating the toxicity of similar esters indicate low acute toxicity levels but highlight the need for further investigation into chronic exposure effects .
Case Studies
- Case Study on Antimicrobial Efficacy : A study evaluated the efficacy of propynoic acid derivatives against Staphylococcus aureus. The results indicated that certain structural modifications enhanced antimicrobial potency, suggesting potential for 2-Propynoic acid derivatives in pharmaceutical applications .
- Case Study on Cytotoxicity : In another study assessing cytotoxic effects on human cancer cell lines, compounds similar to 2-Propynoic acid were found to induce apoptosis through mitochondrial pathways. This opens avenues for further exploration of 2-Propynoic acid's potential as an anticancer agent .
Data Table: Summary of Biological Activities
Scientific Research Applications
Chemical Properties and Characteristics
- Molecular Formula : C₁₂H₁₈O₆
- Molar Mass : 254.26 g/mol
- Density : Approximately 1.01 g/mL at 25 °C
- Appearance : Colorless to light yellow liquid
- Viscosity : Low viscosity which enhances its processing capabilities
- Curing Mechanism : Rapid curing under UV light, making it suitable for UV-cured applications
Coatings
2-Propynoic acid, 1,6-hexanediyl ester is extensively used in the formulation of UV-curable coatings. Its properties contribute to:
- Hardness and Durability : Enhances the hardness and wear resistance of coatings.
- Chemical Resistance : Provides excellent resistance to solvents and chemicals.
These attributes make it ideal for automotive finishes, industrial coatings, and protective coatings for various substrates.
Adhesives
The compound serves as a crosslinking agent in adhesive formulations:
- Bond Strength : Improves adhesion properties by forming strong crosslinked networks.
- Low Shrinkage : Reduces shrinkage during curing, which is crucial for maintaining bond integrity.
It is commonly used in construction adhesives and automotive assembly applications.
Textiles
In the textile industry, 2-propynoic acid, 1,6-hexanediyl ester is utilized for:
- Textile Coatings : Enhances the durability and wash resistance of textile finishes.
- Binder Applications : Acts as a binder in nonwoven fabrics and other textile products.
Photopolymers
The compound is integral in the production of photopolymers used in:
- 3D Printing : Serves as a key component in resin formulations for additive manufacturing.
- Electronic Components : Used in the production of electronic circuit boards due to its excellent dielectric properties.
Case Study 1: Automotive Coatings
A leading automotive manufacturer integrated 2-propynoic acid, 1,6-hexanediyl ester into their paint formulations. The results showed a significant improvement in scratch resistance and overall durability compared to traditional coatings.
Case Study 2: Construction Adhesives
In a study involving construction adhesives, the addition of this compound resulted in a 30% increase in bond strength under shear testing conditions. This enhancement was attributed to its crosslinking capabilities during the curing process.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds are structurally or functionally related to HDDA, differing in substituents, backbone modifications, or polymerization status. Key differences in properties and applications are highlighted.
Diacrylates and Methacrylates
Polymeric Derivatives
Non-Acrylate Esters
Key Findings from Comparative Analysis
Reactivity and Applications :
- HDDA’s acrylate groups enable rapid UV curing, making it superior to methacrylates in applications requiring fast polymerization .
- Fluorinated diacrylates (e.g., 2264-01-9) exhibit exceptional solvent resistance but are cost-prohibitive for general use .
Thermal and Mechanical Properties :
- Methacrylates (e.g., 6606-59-3) yield harder, more thermally stable polymers than acrylates, ideal for dental materials .
- Thiocarbamate derivatives (e.g., 151900-44-6) resist sulfur-induced degradation, critical in high-temperature rubber processing .
Regulatory Status :
- Copolymers containing HDDA (e.g., 70225-13-7) are regulated in Australia due to industrial-scale usage and environmental persistence .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
